molecular formula C10H18O B3028006 (2E,4E)-deca-2,4-dien-1-ol CAS No. 14507-02-9

(2E,4E)-deca-2,4-dien-1-ol

Cat. No.: B3028006
CAS No.: 14507-02-9
M. Wt: 154.25 g/mol
InChI Key: NUBWFSDCZULDCI-UHFFFAOYSA-N
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Description

(2E,4E)-deca-2,4-dien-1-ol is an organic compound characterized by its two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is part of the family of dienes, which are known for their reactivity due to the presence of multiple double bonds. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E,4E)-deca-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the biocatalytic oxidation of fatty acid preparations by enzymes released from plant extracts. This method provides a valuable natural aroma compound, (2E,4E)-deca-2,4-dienal, which can be further reduced to this compound .

Industrial Production Methods

In industrial settings, the compound can be produced using hydrophobic adsorbents to separate it from a biocatalytic reaction mixture. The process involves the use of ethanol as a desorbent to purify this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-deca-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.

    Reduction: The double bonds can be hydrogenated to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: (2E,4E)-deca-2,4-dienal or (2E,4E)-deca-2,4-dienoic acid.

    Reduction: Decane derivatives with reduced double bonds.

    Substitution: Halogenated deca-2,4-dienes.

Scientific Research Applications

(2E,4E)-deca-2,4-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.

    Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E)-deca-2,4-dien-1-ol is unique due to its specific combination of double bonds and terminal hydroxyl group, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

14507-02-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

deca-2,4-dien-1-ol

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3

InChI Key

NUBWFSDCZULDCI-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CCO

Isomeric SMILES

CCCCC/C=C/C=C/CO

Canonical SMILES

CCCCCC=CC=CCO

density

d234 0.86
0.861-0.871

Key on ui other cas no.

18409-21-7

physical_description

Colourless liquid;  oily, fatty aroma

Pictograms

Irritant

solubility

Insoluble in water;  Soluble in fat
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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